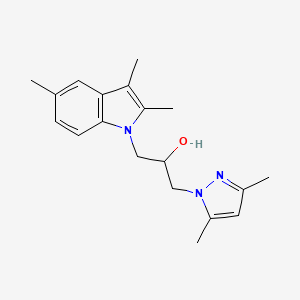![molecular formula C20H22N4O3 B6499187 N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-00-7](/img/structure/B6499187.png)
N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, otherwise known as 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine, is a versatile and potent small molecule used in a wide range of scientific research applications. It is a stable, non-volatile, and water-soluble compound which can be used in a variety of biochemical and physiological studies. It is also known for its ability to interact with both enzymes and receptors, making it a useful tool for researchers in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has a wide range of scientific research applications. It has been used in studies of enzyme and receptor interactions, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in drug delivery studies, as well as in studies of the mechanisms of action of various drugs. In addition, it has been used in the synthesis of various drugs and other compounds.
Mécanisme D'action
2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine is known to interact with both enzymes and receptors. It is thought to act as an allosteric modulator, binding to the active sites of enzymes and receptors and altering their conformation. This alters their affinity for other molecules, leading to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, leading to changes in the activity of various metabolic pathways. It has also been shown to have effects on the nervous system, including effects on neurotransmitter release, as well as effects on the cardiovascular system, including effects on blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has several advantages for use in laboratory experiments. It is a stable, non-volatile, and water-soluble compound, making it easy to handle and store. It is also relatively inexpensive and widely available, making it a cost-effective reagent. However, it is also known to interact with other molecules, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine. These include further studies of its mechanism of action, as well as further studies of its biochemical and physiological effects. Additionally, further studies of its potential applications in drug delivery and drug synthesis are warranted. Finally, further studies of its potential therapeutic applications, such as in the treatment of neurological and cardiovascular diseases, are also needed.
Méthodes De Synthèse
The synthesis of 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine is achieved through a multi-step process. The first step involves the reaction of 2-cyanophenol with piperidine in aqueous solution, forming a Schiff base. This is followed by a condensation reaction with ethylene diamine to form the desired product. The reaction is carried out in anhydrous conditions and is highly efficient, with yields of up to 99%.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHYUAUGOUBETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)
![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499154.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6499162.png)

![(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6499167.png)
![N-(5-chloro-2-methoxyphenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B6499191.png)
